

Enterobactin: A Comprehensive Technical Guide to its Discovery, History, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *apo-Enterobactin*

Cat. No.: B15602223

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, also known as enterochelin, is a quintessential siderophore, a small-molecule iron chelator, utilized by numerous Gram-negative bacteria, including *Escherichia coli* and *Salmonella typhimurium*, for iron acquisition.^{[1][2]} First identified in 1970, this cyclic tricatecholate siderophore is renowned for its exceptionally high affinity for ferric iron (Fe^{3+}), making it a central player in bacterial survival, pathogenesis, and the intricate host-pathogen competition for this essential nutrient.^{[2][3]} Its discovery catalyzed decades of research, unveiling fundamental principles of microbial iron transport, biosynthesis, and regulation, and has established enterobactin as a key target for the development of novel antimicrobial agents and drug delivery systems.^{[3][4]} This technical guide provides an in-depth exploration of the discovery, history, biochemical properties, and mechanisms of action of enterobactin.

Discovery and Early History

The year 1970 was a landmark for the field of microbial iron metabolism, witnessing the independent discovery of enterobactin by two research teams.

- I. G. O'Brien and F. Gibson, studying *Escherichia coli*, isolated and characterized the compound, naming it "enterochelin".^{[2][5]}

- Concurrently, J. R. Pollack and J. B. Neilands identified the same molecule from *Salmonella typhimurium* and designated it "enterobactin".[\[1\]](#)[\[2\]](#)[\[6\]](#)

Though O'Brien and Gibson's paper was submitted first, the publication from Neilands' group appeared in print earlier, leading to the widespread use of both names in the scientific literature for some time.[\[7\]](#)[\[8\]](#) Both groups correctly identified its function as a secreted iron-transport compound, produced under conditions of iron starvation to sequester iron from the environment for bacterial use.[\[2\]](#) Initial characterization efforts successfully established the fundamental structure of enterobactin as a cyclic trimer of N-(2,3-dihydroxybenzoyl)-L-serine.[\[1\]](#)[\[2\]](#) The first total chemical synthesis, which confirmed this structure, was later achieved by E.J. Corey and S. Bhattacharyya.[\[2\]](#)[\[9\]](#)[\[10\]](#)

Physicochemical Properties and Structure

Enterobactin is a cyclic polyester composed of three L-serine residues, with each serine's amino group acylated by a 2,3-dihydroxybenzoic acid (DHB) molecule. This arrangement forms a macrolactone ring, positioning the three catecholate groups to create a hexadentate coordination site perfectly suited for the ferric ion.[\[7\]](#) Only the Δ -cis isomer of the ferric-enterobactin complex is metabolically active.[\[1\]](#)

The most defining characteristic of enterobactin is its extraordinary affinity for Fe^{3+} . This property is crucial for its biological function, enabling bacteria to solubilize and capture iron even from environments where its concentration is vanishingly low, such as within a vertebrate host where iron is tightly bound to proteins like transferrin and lactoferrin.[\[3\]](#)[\[7\]](#)

Table 1: Physicochemical Properties of Enterobactin

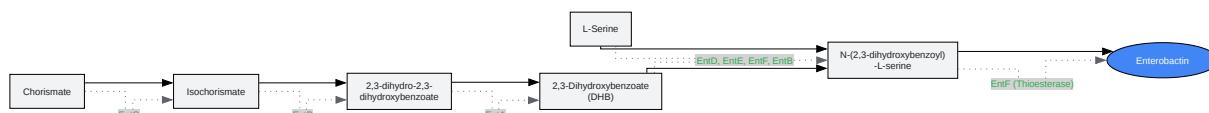
Property	Value	Reference
Chemical Formula	$C_{30}H_{27}N_3O_{15}$	[1]
Molar Mass	669.55 g/mol	[1]
Iron (Fe^{3+}) Affinity Constant (K)	$10^{52} M^{-1}$	[1]
Melting Point	202-203°C	[10]
UV Absorption Maximum (in Ethyl Acetate)	316 nm ($\epsilon = 9390$)	[10]
Fe ³⁺ /Fe ²⁺ Reduction Potential (vs NHE)	-0.79 V (at pH 7.4)	[1]

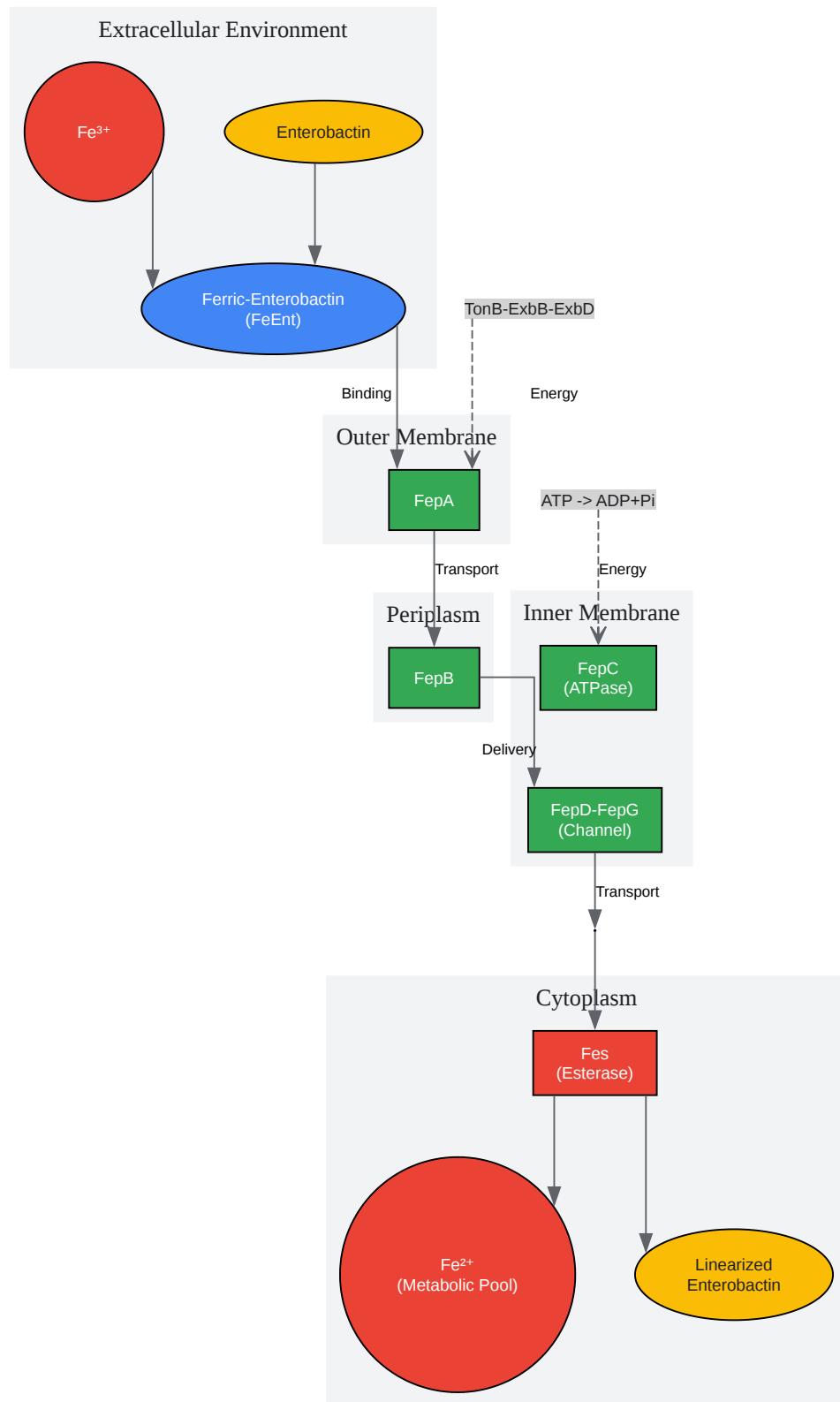
Biosynthesis of Enterobactin

Enterobactin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism. The process begins with chorismic acid, a key intermediate from the shikimate pathway, and is orchestrated by enzymes encoded by the ent gene cluster (entA, entB, entC, entD, entE, entF, entH).[2][11][12][13]

The biosynthetic pathway can be summarized in three major stages:

- Synthesis of 2,3-Dihydroxybenzoate (DHB): Chorismate is converted to DHB through the sequential action of EntC (isochorismate synthase), EntB (isochorismatase), and EntA (DHB dehydrogenase).[1][13][14]
- Activation and Acylation of L-Serine: EntE activates DHB by adenylation. EntF activates L-serine, also via adenylation, and tethers it to its peptidyl carrier protein domain. The bifunctional EntB protein then facilitates the transfer of DHB to the serine residue, forming N-(2,3-dihydroxybenzoyl)-L-serine.[2][9]
- Cyclization and Release: The thioesterase domain of EntF catalyzes the intermolecular cyclization of three N-(2,3-dihydroxybenzoyl)-L-serine monomers, releasing the final enterobactin molecule.[2][9][15]


[Click to download full resolution via product page](#)


Figure 1. Biosynthetic pathway of enterobactin from chorismate.[2][13]

Mechanism of Iron Uptake and Release

The acquisition of iron via enterobactin is a sophisticated, multi-step process that spans the bacterial cell envelope.

- Secretion: Synthesized in the cytoplasm, **apo-enterobactin** (iron-free) is secreted into the extracellular environment. This efflux is facilitated by the inner membrane transporter EntS and the outer membrane channel TolC.[11][16]
- Iron Chelation: In the extracellular milieu, enterobactin scavenges and binds Fe^{3+} with high affinity, forming the ferric-enterobactin (FeEnt) complex.[1][3]
- Outer Membrane Transport: The FeEnt complex is specifically recognized by the outer membrane receptor FepA. Transport across the outer membrane is an active process that requires energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex.[1][7]
- Periplasmic Transport: Once in the periplasm, FeEnt is bound by the periplasmic binding protein FepB, which shuttles it to the inner membrane ABC (ATP-binding cassette) transporter.[1][7]
- Inner Membrane Transport: The ABC transporter, composed of proteins FepD, FepG, and the ATPase FepC, translocates the FeEnt complex across the inner membrane into the cytoplasm.[1][7]

- Iron Release: Due to the extreme stability of the FeEnt complex, iron cannot be released by simple reduction. Instead, the cell employs a specific enzyme, ferrienterobactin esterase (Fes), to hydrolyze the enterobactin macrocycle. This cleavage linearizes the siderophore, drastically reducing its affinity for iron and allowing the release of Fe^{3+} , which is then likely reduced to Fe^{2+} for cellular use.[1][16]

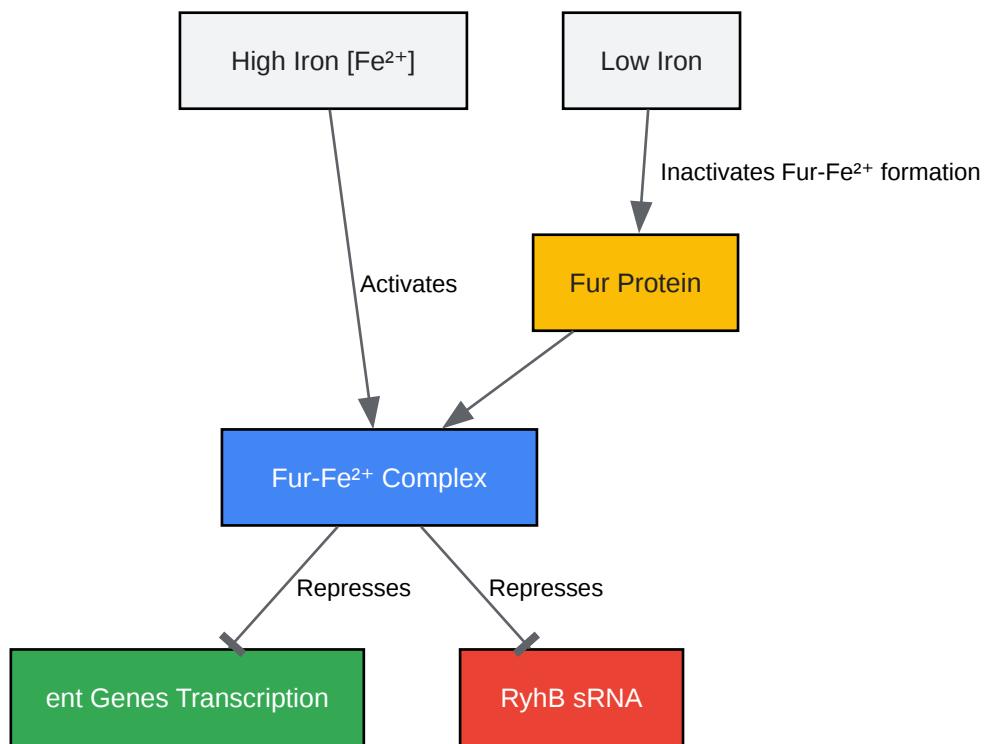

[Click to download full resolution via product page](#)

Figure 2. Ferric-enterobactin uptake and iron release mechanism in *E. coli*.[\[1\]](#)[\[7\]](#)[\[16\]](#)

Genetic Regulation of Enterobactin Production

To prevent iron toxicity and conserve metabolic energy, the synthesis of enterobactin is tightly regulated in response to intracellular iron levels.

- Ferric Uptake Regulator (Fur): The primary regulator is the Fur protein. In iron-replete conditions, Fur binds to ferrous iron (Fe^{2+}) as a cofactor. The Fur- Fe^{2+} complex then functions as a transcriptional repressor, binding to specific DNA sequences known as "Fur boxes" located in the promoter regions of the *ent* and *fep* genes, thereby blocking their transcription.[\[11\]](#)[\[12\]](#)[\[17\]](#)
- De-repression: When intracellular iron levels are low, Fe^{2+} dissociates from Fur. Apo-Fur undergoes a conformational change and can no longer bind to the Fur boxes. This lifts the repression, allowing for the transcription of the biosynthesis and transport genes and subsequent production of enterobactin.[\[11\]](#)[\[12\]](#)
- Role of RyhB sRNA: The small RNA RyhB adds another layer of regulation. Transcribed under low-iron conditions (as it is also repressed by Fur), RyhB can post-transcriptionally modulate gene expression to prioritize iron acquisition. For instance, it represses the translation of the *cysE* mRNA, redirecting L-serine from cysteine synthesis towards enterobactin production.[\[3\]](#)[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 3. Core logic of enterobactin production regulation by iron.[11][12]

Experimental Protocols

The study of enterobactin has relied on a set of key biochemical and microbiological assays. The following are generalized protocols based on foundational methods.

Protocol: Isolation and Purification of Enterobactin

This protocol is based on early methods for isolating enterobactin from bacterial cultures.[2] Using a mutant strain deficient in ferric-enterobactin transport (e.g., a *fepA* mutant) can significantly increase the yield as the siderophore accumulates in the medium.

- **Culturing:** Grow an enterobactin-producing strain (*E. coli*, *S. typhimurium*) in a low-iron defined medium to late logarithmic or early stationary phase. Iron limitation is critical to induce the *ent* genes.
- **Supernatant Collection:** Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Collect the cell-free supernatant.

- Extraction: Acidify the supernatant to ~pH 2.0 with concentrated HCl. Extract the protonated enterobactin with an organic solvent, typically ethyl acetate. Perform the extraction three times, pooling the organic phases.
- Concentration: Remove the ethyl acetate from the pooled extracts using a rotary evaporator to yield a crude, oily residue.
- Purification: The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Protocol: Quantification of Catechols (Arnow Assay)

The Arnow assay is a colorimetric method used to quantify the catechol-type siderophores like enterobactin by detecting the 2,3-dihydroxybenzoyl moiety.

- Reagent Preparation:
 - Reagent A: 10 g of NaNO₂ and 10 g of Na₂MoO₄·2H₂O in 100 mL of distilled H₂O.
 - Reagent B: 1 N NaOH.
 - Reagent C: 0.5 N HCl.
- Assay Procedure:
 - To 1 mL of the sample containing enterobactin, add 1 mL of 0.5 N HCl (Reagent C).
 - Add 1 mL of Reagent A. Mix well.
 - Add 1 mL of 1 N NaOH (Reagent B). Mix well. A red color will develop immediately.
 - Measure the absorbance at 515 nm.
- Quantification: Create a standard curve using known concentrations of 2,3-dihydroxybenzoic acid (DHB) to determine the concentration of catechol groups in the sample.

Protocol: Ferrienterobactin Esterase (Fes) Activity Assay

This assay measures the enzymatic hydrolysis of enterobactin by the Fes enzyme.[\[2\]](#)

- Reaction Setup: Prepare a reaction mixture containing purified Fes enzyme, the ferric-enterobactin substrate, and a suitable buffer (e.g., Tris-HCl, pH 7.5) at a controlled temperature (e.g., 37°C).
- Time-Course Sampling: At defined time intervals, withdraw aliquots from the reaction and immediately quench the enzymatic activity, for example, by adding a strong acid like trifluoroacetic acid (TFA).
- HPLC Analysis:
 - Inject the quenched samples onto a reverse-phase HPLC column (e.g., C18).
 - Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% TFA, to separate the substrate (ferric-enterobactin) from its hydrolysis products (linear trimers, dimers, and monomers).
 - Monitor the elution profile with a UV detector at a wavelength where the components absorb, such as 316 nm.
- Quantification: Determine the rate of reaction by quantifying the decrease in the peak area of the substrate and the corresponding increase in the peak areas of the products over time.

Conclusion and Future Directions

Over half a century since its discovery, enterobactin remains a subject of intense scientific interest.[\[7\]](#) It serves as a paradigm for understanding high-affinity chelation chemistry, sophisticated microbial transport systems, and elegant gene regulation. For drug development professionals, the enterobactin pathway presents a wealth of targets. Inhibitors of its biosynthetic enzymes offer a promising avenue for novel antibiotics that could starve pathogens of essential iron.[\[3\]\[12\]](#) Furthermore, the potent uptake system for enterobactin is being actively exploited in "Trojan horse" strategies, where antibiotics are conjugated to enterobactin analogues to facilitate their entry into Gram-negative bacteria, bypassing

permeability barriers and overcoming resistance mechanisms.^{[4][18][19]} The continuing exploration of enterobactin and its related systems will undoubtedly lead to new insights into bacterial physiology and provide innovative solutions to pressing challenges in infectious disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterobactin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enterobactin: A key player in bacterial iron acquisition and virulence and its implications for vaccine development and antimicrobial strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Enterobactin, an iron transport compound from *Salmonella typhimurium* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. chemie.uni-muenchen.de [chemie.uni-muenchen.de]
- 9. Enterobactin: An archetype for microbial iron transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enterobactin [drugfuture.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. AhpC Is Required for Optimal Production of Enterobactin by *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]

- 17. Enterobactin as Part of the Oxidative Stress Response Repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enterobactin-Mediated Delivery of β -Lactam Antibiotics Enhances Antibacterial Activity against Pathogenic *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomimetic enterobactin analogue mediates iron-uptake and cargo transport into *E. coli* and *P. aeruginosa* - Chemical Science (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Enterobactin: A Comprehensive Technical Guide to its Discovery, History, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15602223#discovery-and-history-of-enterobactin-siderophore>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com